Advanced Safety & Handling Guide: 3,5-Dibromo-2-hydroxybenzoyl Chloride
Advanced Safety & Handling Guide: 3,5-Dibromo-2-hydroxybenzoyl Chloride
Executive Summary & Chemical Profile[1][2][3]
3,5-Dibromo-2-hydroxybenzoyl chloride (commonly 3,5-Dibromosalicyloyl chloride) is a highly reactive electrophilic intermediate used primarily in the synthesis of salicylanilide anthelmintics (e.g., Rafoxanide, Closantel) and antibacterial agents.[1]
Unlike stable shelf-reagents, this compound is frequently generated in situ or isolated as a transient solid.[1] Its dual functionality—possessing both a reactive acyl chloride and a phenolic hydroxyl group—creates unique handling challenges, specifically the risk of self-polymerization and violent hydrolysis.[1]
Physicochemical Characterization
| Property | Specification | Notes |
| IUPAC Name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |
| CAS Number | Not widely listed (Parent Acid: 3147-55-5) | Treat as a Research Chemical (RC) / Novel Intermediate.[1] |
| Molecular Formula | C₇H₃Br₂ClO₂ | |
| Molecular Weight | 314.36 g/mol | Heavy atom effect (Br) increases density.[1] |
| Physical State | Off-white to yellow crystalline solid | Hygroscopic; hydrolyzes in moist air.[1] |
| Solubility | DCM, THF, Toluene (Anhydrous) | Reacts violently with water/alcohols. |
| Melting Point | Predicted: 70–90°C (Decomposes) | Lower than parent acid due to loss of H-bond network.[1] |
Mechanistic Hazards & Reactivity[1][4][5][6]
The primary danger of this compound lies in its acyl chloride moiety . Unlike standard benzoyl chlorides, the presence of the ortho-hydroxyl group and electron-withdrawing bromine atoms accelerates its reactivity toward nucleophiles.[1]
The Hydrolysis Threat
Upon contact with atmospheric moisture or mucosal membranes, the compound undergoes rapid nucleophilic acyl substitution. This releases Hydrochloric Acid (HCl) gas and reverts to the parent salicylic acid. The bromine substituents stabilize the leaving group, potentially making the hydrolysis faster than unsubstituted benzoyl chloride.
Diagram: Hydrolysis & Decomposition Pathway
Figure 1: Mechanism of hydrolysis.[1] Note the irreversible release of HCl gas, which poses an immediate respiratory and ocular hazard.
Operational Protocols: Synthesis & Handling
Due to the lack of commercial bulk availability, this compound is often synthesized in situ from 3,5-dibromosalicylic acid using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1]
A. Synthesis Safety (In Situ Generation)
Hazard: The generation step releases SO₂ and HCl gases. Control: All reactions must be vented through a caustic scrubber (NaOH trap).
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Setup: Flame-dried glassware under Argon/Nitrogen flow.
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Reagent Addition: Add catalytic DMF (dimethylformamide) to the suspension of 3,5-dibromosalicylic acid in anhydrous solvent (e.g., Toluene).
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Chlorination: Add oxalyl chloride dropwise at 0°C. Do not seal the system—gas evolution will pressurize the vessel immediately.
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Completion: Reaction is complete when gas evolution ceases.[1] Remove solvent under vacuum (Schlenk line) to obtain the acid chloride residue.[1]
B. Transfer & Isolation
Critical Rule: Never weigh this compound on an open benchtop balance.
Figure 2: Safe handling workflow. Warming to room temperature before opening is critical to prevent water condensation on the cold solid.
Toxicological Profile (Read-Across Data)
Specific toxicological data for this derivative is limited.[1] The following profile is derived from homologous benzoyl chlorides and the parent salicylic acid (Read-Across Logic).
Acute Toxicity[1]
-
Inhalation: High Risk.[1][2] Hydrolysis releases HCl, causing severe irritation to the upper respiratory tract, pulmonary edema, and chemical pneumonitis.
-
Skin/Eye: Category 1B Corrosive. Causes irreversible tissue damage. The lipophilic nature of the brominated ring may facilitate deeper dermal penetration before hydrolysis occurs.
Chronic/Delayed Effects
-
Sensitization: Potential skin sensitizer (based on salicyl derivatives).
-
Systemic: Bromide toxicity (bromism) is unlikely from acute exposure but possible in chronic massive exposure scenarios.
Emergency Response Controls
First Aid
-
Eye Contact: DO NOT DELAY. Rinse immediately with water for 15-20 minutes.[1] Lift eyelids.[1][3][2] Note: The reaction with water in the eye will generate heat and acid; copious volume is required to dissipate both.
-
Skin Contact: Wipe off dry chemical before rinsing.[1] (Water activates the acid chloride).[1] Then wash with soap and water.[1][4][2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Management (Dry Spill)
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Full-face respirator (Acid Gas cartridge), Nitrile gloves (double gloved) or Silver Shield® laminate gloves, Lab coat.[1]
-
Neutralization:
-
Do not spray water directly on the spill.
-
Cover with dry lime, sand, or soda ash (Na₂CO₃).
-
Scoop into a dry container.
-
Neutralize the residue cautiously with dilute ammonium hydroxide or sodium bicarbonate solution in a fume hood.[1]
-
Synthesis Context & Applications
This intermediate is critical for the "Schotten-Baumann" type acylation of anilines to form Salicylanilides .[1]
Key Reaction:
3,5-Dibromosalicyloyl chloride + Aniline derivative → Salicylanilide + HCl[1]
Research Significance: Salicylanilides synthesized from this core act as uncouplers of oxidative phosphorylation . They disrupt the proton gradient in mitochondria, which is the mechanism of action for their anthelmintic (anti-parasitic) properties against liver flukes (Fasciola hepatica).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dibromosalicylic acid (Parent Acid).[1] Retrieved from [Link]
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Vinšová, J., et al. (2004). Synthesis and antimicrobial activity of new salicylanilides.[1][5] Bioorganic & Medicinal Chemistry.[1] (Demonstrates synthesis via acid chloride intermediate). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoyl Chloride.[1] (Standard protocol for acid chloride handling).[1] Retrieved from [Link]
Sources
- 1. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
